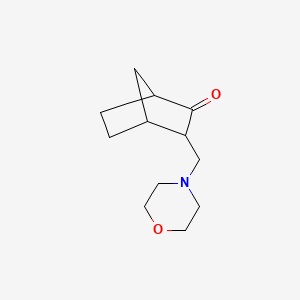
1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy and hydroxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the phenethylamine core: This can be achieved through the reduction of nitro compounds or reductive amination of aldehydes.
Introduction of methoxy and hydroxy groups: These functional groups are usually added through methylation and hydroxylation reactions.
Cyclization to form the tetrahydroisoquinoline ring: This step often involves Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Final purification and conversion to hydrochloride salt: The compound is purified through recrystallization or chromatography and then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially forming more saturated derivatives.
Substitution: Methoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxy-4-hydroxyphenylacetic acid: Shares similar methoxy and hydroxy groups but differs in its overall structure and properties.
4-Hydroxy-3,5-dimethoxybenzoic acid: Another compound with similar functional groups but a different core structure.
Uniqueness
1-(4-Hydroxy-3,5-dimethoxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
14897-73-5 |
|---|---|
Formule moléculaire |
C21H28ClNO5 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
1-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO5.ClH/c1-22-8-7-14-11-18(25-2)17(23)12-15(14)16(22)6-5-13-9-19(26-3)21(24)20(10-13)27-4;/h9-12,16,23-24H,5-8H2,1-4H3;1H |
Clé InChI |
DUHIEVDYSQPHJN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)O)OC)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

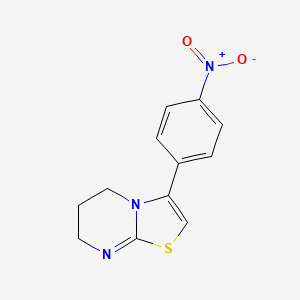
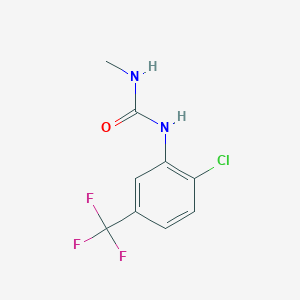
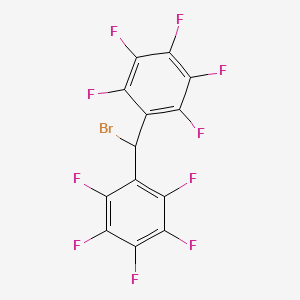




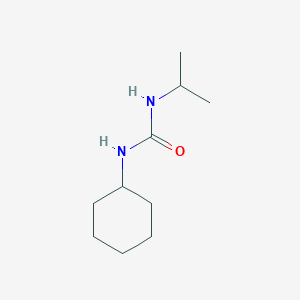
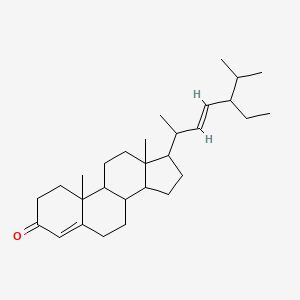
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
